1-Chloro-2-ethoxy-4-nitrobenzene
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Overview
Description
“1-Chloro-2-ethoxy-4-nitrobenzene” is a chemical compound with the linear formula C8H8ClNO3 . It’s a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of nitro compounds like “1-Chloro-2-ethoxy-4-nitrobenzene” can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Molecular Structure Analysis
The molecular structure of “1-Chloro-2-ethoxy-4-nitrobenzene” can be represented by the linear formula C8H8ClNO3 . More detailed information about its molecular structure might be available in databases like NIST Chemistry WebBook .
Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like “1-Chloro-2-ethoxy-4-nitrobenzene” are substitution, addition, and oxidation . Electrophilic aromatic substitution is the most common type of reaction . The cation may bond to a nucleophile to give a substitution or addition product .
Scientific Research Applications
Common Antioxidant in Rubber
Scientific Field:
Materials Science
Summary:
1-Chloro-2-ethoxy-4-nitrobenzene is found in rubber as a common antioxidant. Antioxidants prevent degradation due to oxidation, enhancing rubber’s durability.
Application:
Add 1-Chloro-2-ethoxy-4-nitrobenzene during rubber compounding to improve resistance to environmental factors (e.g., heat, light, and oxygen).
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Safety And Hazards
properties
IUPAC Name |
1-chloro-2-ethoxy-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTNTDMOSPPSMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740515 |
Source
|
Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethoxy-4-nitrobenzene | |
CAS RN |
102236-22-6 |
Source
|
Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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